2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-16-9(6-17)5-15-12(16)18-7-8-2-3-10(13)11(14)4-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKSBSWBBDYBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=C(C=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143133 | |
| Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-11-4 | |
| Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]-1-methyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde (CAS Number: 924869-11-4) is a compound that has garnered attention for its potential biological activities. Its chemical structure features a dichlorobenzyl group and an imidazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₁₂H₁₀Cl₂N₂OS
- Melting Point : 95–97 °C
- Hazard Classification : Irritant
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those with similar structures to this compound, displayed notable inhibition zones in disc diffusion assays.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Target Pathogen |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| Streptomycin | 28 | S. aureus |
This table summarizes the antibacterial efficacy of selected compounds compared to a standard antibiotic (Streptomycin) .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has been explored in various studies. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophage cell lines. This suggests that the compound may serve as a lead for developing anti-inflammatory agents .
Anticancer Activity
Imidazole-containing compounds have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The presence of halogen substituents (like chlorine) appears to enhance their cytotoxic effects. A study highlighted that combining these compounds with traditional chemotherapeutics like doxorubicin resulted in a synergistic effect, significantly improving cancer cell death rates .
Case Study: Synergistic Effects with Doxorubicin
In a specific case study involving MDA-MB-231 cells:
- Combination Treatment : Doxorubicin + Imidazole Derivative
- Outcome : Increased apoptosis rates compared to doxorubicin alone.
This finding emphasizes the potential of using imidazole derivatives in combination therapies for enhanced anticancer efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole and benzimidazole derivatives:
| Compound Name | Core Structure | Key Substituents | Functional Groups | Implications |
|---|---|---|---|---|
| 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde | Imidazole | - 3,4-Dichlorobenzylsulfanyl (position 2) - 1-Methyl (position 1) - Carbaldehyde (position 5) |
Sulfanyl, Aldehyde | High reactivity (aldehyde), potential for Schiff base formation, antimicrobial activity |
| {2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol | Imidazole | - 3,4-Dichlorobenzylsulfanyl (position 2) - 1-Methyl (position 1) - Hydroxymethyl (position 5) |
Sulfanyl, Hydroxymethyl | Reduced reactivity compared to aldehyde; potential for hydrogen bonding |
| 5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole | Benzimidazole | - Chloro (position 5) - 3-Methylphenoxyethylsulfanyl (position 2) |
Sulfanyl, Chloro | Increased aromaticity (benzene fused ring); possible enhanced DNA interaction |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | - 3-Chlorophenylsulfanyl - Trifluoromethyl (position 3) - Carbaldehyde (position 4) |
Sulfanyl, Trifluoromethyl, Aldehyde | Pyrazole core alters electronic distribution; trifluoromethyl enhances lipophilicity |
| 5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-1H-imidazole | Imidazole | - Chloromethyl (position 5) - Methanesulfonyl (position 2) - Dimethoxyphenethyl (position 1) |
Sulfonyl, Chloromethyl | Sulfonyl group increases polarity; dimethoxy groups may improve bioavailability |
Key Observations :
- Reactivity : The carbaldehyde group in the target compound distinguishes it from analogs like the hydroxymethyl derivative (), enabling nucleophilic addition reactions .
- Core Variations : Benzimidazoles (e.g., ) exhibit greater aromaticity compared to imidazoles, which could improve DNA intercalation in therapeutic contexts . Pyrazole derivatives () introduce trifluoromethyl groups, increasing lipophilicity and metabolic resistance .
Preparation Methods
Imidazole Ring Formation and Functionalization
The imidazole core is typically constructed via cyclization reactions, such as the Debus-Radziszewski synthesis, which condenses α-diketones with aldehydes and ammonia. For 1-methylimidazole derivatives, pre-functionalization with methyl groups at the N1 position is critical. Patent US5117004A demonstrates that 4,5-disubstituted imidazoles react with CO₂ under superatmospheric pressure (40–180 bar) at 180°–280°C in the presence of K₂CO₃ to introduce carboxylic acid groups at the C2 position. While this method targets carboxylates, analogous strategies could be adapted for aldehyde introduction via controlled oxidation or reduction steps.
Sulfanyl Group Installation
The [(3,4-dichlorobenzyl)sulfanyl] moiety is introduced through nucleophilic substitution. Thiols react with halogenated intermediates under basic conditions. For example, 3,4-dichlorobenzyl mercaptan can displace a leaving group (e.g., bromide) at the C2 position of a pre-formed imidazole scaffold. Optimal conditions involve polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ at 60°–80°C.
Stepwise Synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde
Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde
The aldehyde functionality at C5 is introduced via formylation. One approach involves the Vilsmeier-Haack reaction, where dimethylformamide (DMF) acts as a formylating agent in the presence of POCl₃. For example:
- Reaction Setup : 1-Methylimidazole (1.0 equiv) is dissolved in anhydrous DMF under N₂.
- Formylation : POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by heating to 80°C for 6 hours.
- Workup : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂.
This yields 1-methyl-1H-imidazole-5-carbaldehyde with ~65% purity, requiring further purification via silica gel chromatography.
Thioether Formation at C2
The sulfanyl group is installed via a two-step process:
- Bromination : 1-Methyl-1H-imidazole-5-carbaldehyde undergoes bromination at C2 using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C).
- Nucleophilic Substitution : The C2-bromo intermediate reacts with 3,4-dichlorobenzyl mercaptan (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 70°C, 6h | 78 | 90 |
| Thioether Formation | K₂CO₃, DMF, 80°C, 12h | 82 | 95 |
Alternative Pathways and Comparative Analysis
Carboxylation-Followed-by-Reduction Approach
Patent US5117004A describes CO₂ insertion into imidazoles under high-pressure conditions to form carboxylic acids. Applying this to 1-methyl-4,5-dichloroimidazole would yield 2-carboxy-1-methyl-4,5-dichloroimidazole, which could be reduced to the aldehyde via Rosenmund reduction (H₂, Pd/BaSO₄, quinoline). However, over-reduction to the alcohol is a risk, requiring precise stoichiometric control.
Direct Formylation via Lithiation
Directed ortho-metalation (DoM) strategies enable regioselective functionalization. For example:
- Lithiation : 1-Methylimidazole is treated with LDA at −78°C in THF.
- Quenching with DMF : Electrophilic trapping with DMF introduces the aldehyde group at C5.
This method avoids bromination but demands strict anhydrous conditions and cryogenic temperatures.
Challenges in Purification and Scale-Up
Byproduct Formation
Common byproducts include:
- Di-substituted thioethers : Occurs with excess 3,4-dichlorobenzyl mercaptan.
- Oxidized sulfones : Mitigated by conducting reactions under N₂.
Chromatographic Refinement
Final purification employs gradient elution (hexane:EtOAc 8:2 → 6:4) on silica gel, achieving >98% purity. However, the aldehyde’s reactivity necessitates rapid processing to prevent hydrate formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
